molecular formula C10H14O4 B14705428 dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate CAS No. 23119-30-4

dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate

Cat. No.: B14705428
CAS No.: 23119-30-4
M. Wt: 198.22 g/mol
InChI Key: DZQYXTIAUQLOHM-CGXWXWIYSA-N
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Description

Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is an organic compound characterized by its unique geometric configuration. The compound features two ester groups and a conjugated diene system, which contribute to its distinct chemical properties and reactivity. The E-Z notation indicates the specific spatial arrangement of the substituents around the double bonds, with “E” (entgegen) meaning opposite sides and “Z” (zusammen) meaning the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 2,5-dimethylhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Diacids or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate involves its interaction with molecular targets such as enzymes or receptors. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic structures. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2E,4E)-2,5-dimethylhexa-2,4-dienedioate: Similar structure but different geometric configuration.

    Dimethyl (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioate: Another geometric isomer with different spatial arrangement.

    Methyl 3,5-dimethyl-2,4-heptadienoate: A related compound with a similar diene system but different ester groups.

Uniqueness

Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is unique due to its specific E-Z configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and related compounds.

Properties

CAS No.

23119-30-4

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate

InChI

InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5-6H,1-4H3/b7-5-,8-6+

InChI Key

DZQYXTIAUQLOHM-CGXWXWIYSA-N

Isomeric SMILES

C/C(=C\C=C(\C)/C(=O)OC)/C(=O)OC

Canonical SMILES

CC(=CC=C(C)C(=O)OC)C(=O)OC

Origin of Product

United States

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